4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Overview
Description
4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Mechanism of Action
- However, we can explore related compounds to gain insights. For instance, indazoles have been associated with inhibiting kinases such as CHK1, CHK2, and h-sgk (human serum and glucocorticoid-dependent kinase). These kinases play roles in various cellular processes, including cell cycle regulation and cancer progression .
- Without specific data on THIC, we can draw parallels from other indazole derivatives. For example, some indazoles inhibit kinases involved in DNA damage response pathways, affecting cell cycle checkpoints and DNA repair .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazine hydrate, leading to the formation of hydrazones instead of indazoles . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit antimicrobial, analgesic, and anti-inflammatory activities . These effects are mediated through complex interactions with cellular components, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with hydrazine hydrate results in the formation of hydrazones, which can further influence biochemical pathways . Understanding these molecular mechanisms is essential for developing targeted therapies and improving the compound’s efficacy.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound’s effects can change over time, with potential long-term impacts on cellular function observed in both in vitro and in vivo studies . These temporal effects are important for determining the compound’s suitability for various applications and ensuring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with hydrazine hydrate, for example, leads to the formation of hydrazones, which can further participate in biochemical reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is important for improving the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide typically involves the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction conditions often include the use of methanol as a solvent and heating the mixture to around 60°C . Another method involves the reaction of 4-oxocyclohexane-1,3-dicarboxamides with phenylhydrazine, which leads to the formation of hydrazones instead of indazoles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring, enhancing their biological activity and chemical properties.
Scientific Research Applications
4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential antimicrobial, analgesic, and anti-inflammatory activities.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor in various biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydro-1H-indazole: This compound has a similar structure but differs in its hydrogenation state and functional groups.
2-Phenylindazole: Another indazole derivative with different substituents that affect its biological activity.
Indazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H2,(H3,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCIYOZUZJQHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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